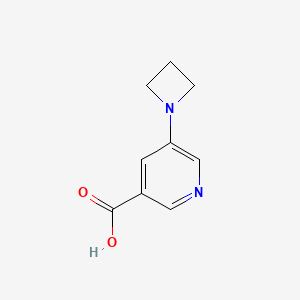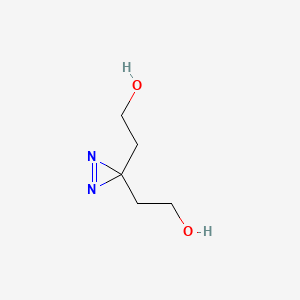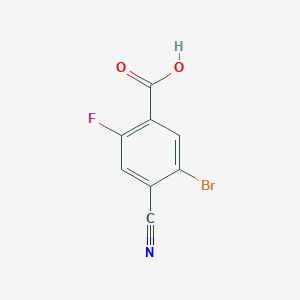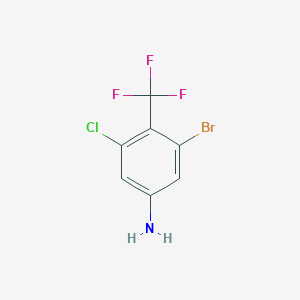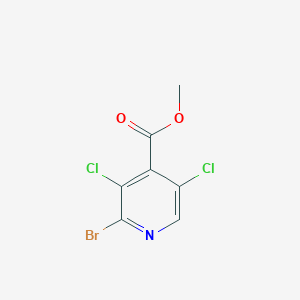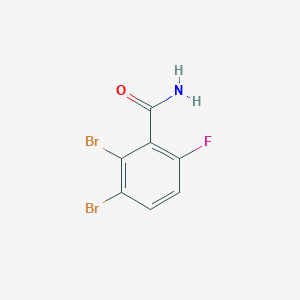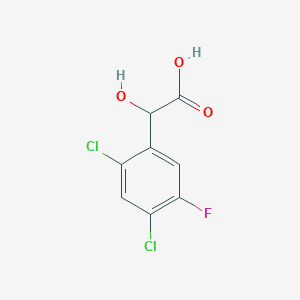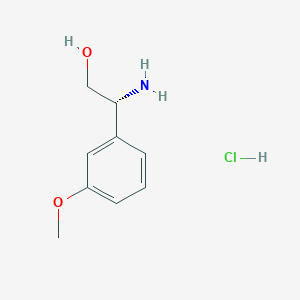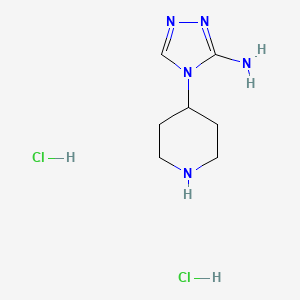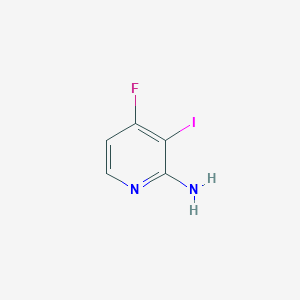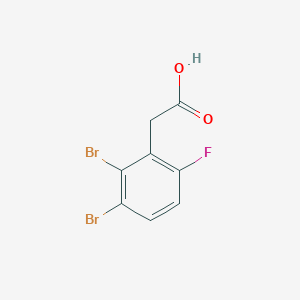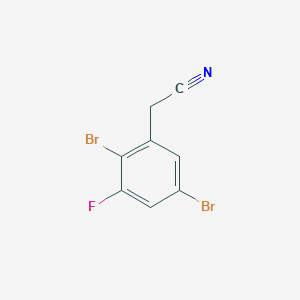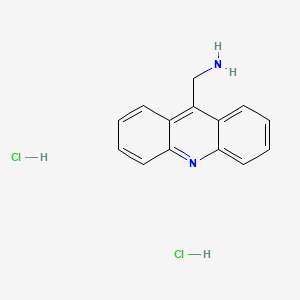
Acridin-9-ylmethanamine dihydrochloride
Overview
Description
Acridin-9-ylmethanamine dihydrochloride is a chemical compound derived from acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . This compound is particularly noted for its ability to intercalate into DNA, making it a valuable tool in biochemical and medical research .
Biochemical Analysis
Biochemical Properties
Acridin-9-ylmethanamine dihydrochloride plays a significant role in biochemical reactions, primarily through its interactions with DNA. The compound is known to intercalate into double-stranded DNA, a process driven by charge transfer and π-stacking interactions. This intercalation can disrupt the helical structure of DNA, leading to the inhibition of DNA-related enzymes such as topoisomerases . Additionally, this compound has been shown to interact with proteins involved in DNA repair, further influencing cellular processes.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. The compound’s ability to intercalate into DNA can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to influence the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, the compound’s interaction with DNA can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly DNA. The compound intercalates into the DNA double helix, disrupting its structure and inhibiting the activity of DNA-related enzymes such as topoisomerases . This inhibition can prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can influence gene expression by altering the transcriptional activity of DNA . The compound’s interactions with DNA repair proteins further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s effects on cellular metabolism and gene expression can persist over time, leading to prolonged cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth reaches a plateau at certain dosages . It is important to carefully determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with DNA and related enzymes. The compound’s intercalation into DNA can disrupt metabolic processes by inhibiting the activity of DNA-related enzymes such as topoisomerases . This inhibition can affect the overall metabolic flux and alter metabolite levels within cells. Additionally, this compound’s interactions with DNA repair proteins can influence the repair and replication of DNA, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound’s intercalation into DNA primarily occurs in the nucleus, where it can disrupt DNA structure and inhibit DNA-related enzymes . Additionally, this compound can localize to other subcellular compartments, such as the mitochondria, where it can influence mitochondrial DNA and related processes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-ylmethanamine dihydrochloride typically involves the reaction of acridine with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Acridin-9-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of acridine N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Acridin-9-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: Its ability to intercalate into DNA makes it useful in studying DNA-protein interactions and DNA damage/repair mechanisms.
Mechanism of Action
The primary mechanism by which acridin-9-ylmethanamine dihydrochloride exerts its effects is through DNA intercalation. This process involves the insertion of the acridine moiety between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also interact with various enzymes involved in DNA repair and replication, further enhancing its biological effects .
Comparison with Similar Compounds
Acriflavine: Another acridine derivative with potent antibacterial and antiviral properties.
Proflavine: Known for its antiseptic properties and used in wound care.
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Uniqueness: Acridin-9-ylmethanamine dihydrochloride is unique due to its specific structure, which allows for strong DNA intercalation and its potential use in anticancer therapies. Its ability to form stable complexes with DNA and its relatively low toxicity compared to other acridine derivatives make it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
acridin-9-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCUQORDWZNCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


